(R)-1-(2-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“®-1-(2-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride” is a chemical compound with the molecular formula C11H16Cl2N2 and a molecular weight of 247.16414 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, and boiling point, were not found in the search results .Scientific Research Applications
Synthesis and Characterization in Coordination Chemistry
- The compound has been utilized in the synthesis and characterization of various complexes, particularly in coordination chemistry. For instance, its role in the synthesis of trans-[Co(III)(bpb)(amine)2]X complexes, where it is used as an amine, has been explored. These complexes have been studied for their structural and spectroscopic properties (Amirnasr, Schenk, & Meghdadi, 2002).
Interaction with Metal Halides
- The interaction of secondary amines like pyrrolidine with metal halides, such as cupric bromide and chloride, has been documented. This includes the formation of adducts and thermal decomposition processes, highlighting its potential application in inorganic chemistry (Gerrard, Goldstein, & Mooney, 1969).
Pyrrolidine Derivatives in Organic Chemistry
- Pyrrolidine derivatives, a category to which (R)-1-(2-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride belongs, are integral in the synthesis of various organic compounds. These derivatives are key in creating essential biological molecules and have applications in creating solvents, intermediates, and other industrial chemicals (Anderson & Liu, 2000).
Catalysis and Polymerization
- The compound finds application in catalysis and polymerization reactions. For example, it is used in the synthesis of homobimetallic ruthenium pre-catalysts for ring-opening metathesis and atom-radical polymerizations, demonstrating its versatility in advanced synthetic chemistry (Gois et al., 2019).
Applications in the Synthesis of Complex Molecules
- It plays a role in the gold-catalyzed intramolecular amination of allylic alcohols, contributing to the formation of complex organic molecules like substituted pyrrolidine and piperidine derivatives. This highlights its importance in synthetic organic chemistry (Mukherjee & Widenhoefer, 2011).
Properties
IUPAC Name |
(3R)-1-[(2-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14;;/h1-4,10H,5-8,13H2;2*1H/t10-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLUWWWFIYZSMF-YQFADDPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=C2Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC=CC=C2Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.